
Fmoc-beta-Homohyp(tBu)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-O-t-butyl-L-beta-homohydroxy-proline is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a t-butyl ester, and a beta-homohydroxyproline residue. This compound is valuable in the field of proteomics and peptide research due to its unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-t-butyl-L-beta-homohydroxy-proline typically involves the protection of the amino and hydroxyl groups, followed by the introduction of the Fmoc group. The process begins with the protection of the hydroxyl group using a t-butyl ester. The amino group is then protected with the Fmoc group through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The final product is obtained after purification by high-performance liquid chromatography (HPLC) to ensure a purity of over 95% .
Industrial Production Methods
Industrial production of Fmoc-O-t-butyl-L-beta-homohydroxy-proline follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to achieve high yields and purity. The compound is stored at 2-8°C to maintain its stability and activity .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-O-t-butyl-L-beta-homohydroxy-proline undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using secondary amines such as piperidine, while the t-butyl ester can be cleaved using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for t-butyl ester cleavage.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or uronium salts like HATU in the presence of bases like DIPEA.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where Fmoc-O-t-butyl-L-beta-homohydroxy-proline is incorporated at desired positions .
Wissenschaftliche Forschungsanwendungen
Fmoc-O-t-butyl-L-beta-homohydroxy-proline is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based therapeutics and vaccines.
Industry: In the production of synthetic peptides for research and pharmaceutical applications
Wirkmechanismus
The mechanism of action of Fmoc-O-t-butyl-L-beta-homohydroxy-proline involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The t-butyl ester protects the hydroxyl group, ensuring selective reactions at the desired sites. Upon deprotection, the compound reveals functional groups that participate in further peptide bond formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-proline: Lacks the beta-homohydroxy group, making it less versatile in certain synthetic applications.
Fmoc-O-t-butyl-L-hydroxyproline: Similar but lacks the beta position modification, affecting its reactivity and incorporation into peptides.
Uniqueness
Fmoc-O-t-butyl-L-beta-homohydroxy-proline is unique due to its beta-homohydroxy modification, which provides additional sites for functionalization and enhances its utility in complex peptide synthesis .
Eigenschaften
Molekularformel |
C25H29NO5 |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
(3R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxy]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C25H29NO5/c1-25(2,3)31-17-12-16(23(27)28)13-26(14-17)24(29)30-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,28)/t16-,17+/m1/s1 |
InChI-Schlüssel |
WYFZJFJGUSSKIB-SJORKVTESA-N |
Isomerische SMILES |
CC(C)(C)O[C@H]1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)
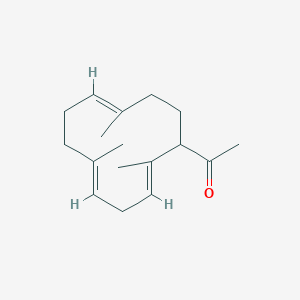

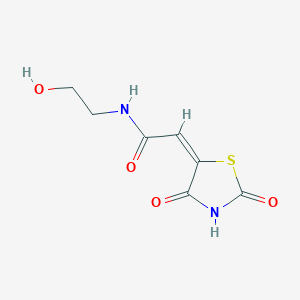

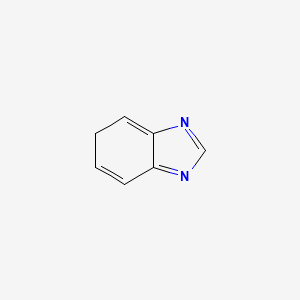
![Adenosine,[8-14C]](/img/structure/B13816584.png)
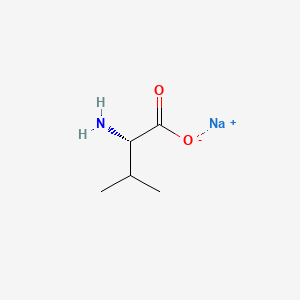

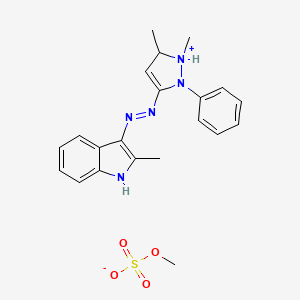
![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)
![Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13816606.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)

